Fmoc-4-iodo-L-phenylalanine

Catalog No.
S716262
CAS No.
82565-68-2
M.F
C24H20INO4
M. Wt
513.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-4-iodo-L-phenylalanine

CAS Number

82565-68-2

Product Name

Fmoc-4-iodo-L-phenylalanine

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoic acid

Molecular Formula

C24H20INO4

Molecular Weight

513.3 g/mol

InChI

InChI=1S/C24H20INO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1

InChI Key

LXOXXTQKKRJNNB-QFIPXVFZSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)I)C(=O)O

Synonyms

Fmoc-4-iodo-L-phenylalanine;82565-68-2;Fmoc-Phe(4-I)-OH;Fmoc-L-4-Iodophenylalanine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-iodophenyl)propanoicacid;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoicacid;(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-iodophenyl)propanoicacid;Fmoc-4-IodoPhenylalanine;Fmoc-L-4-Iodophe;Fmoc-p-iodo-Phe-OH;Fmoc-4-Iodo-Phe-OH;Fmoc-4'-iodo-L-Phe;Fmoc-p-iodo-L-Phe-OH;Fmoc-(4-iodo)-Phe-OH;Fmoc-L-Phe(4-I)-OH;AC1MC51M;47431_ALDRICH;SCHEMBL118297;468746_ALDRICH;47431_FLUKA;CTK3J1811;MolPort-001-758-542;ZINC621953;ANW-74485;CF-292

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)I)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)I)C(=O)O

Incorporation into Peptides

Fmoc-4-I-Phe-OH can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) techniques []. This allows researchers to introduce an iodine atom at a specific position within a peptide molecule. The iodine atom can be useful for various purposes, such as:

  • Radiolabeling

    Iodine-125 (¹²⁵I) is a radioactive isotope commonly used in medical imaging and radiopharmaceutical research. Fmoc-4-I-Phe-OH can be used to create peptides that can be radiolabeled with ¹²⁵I for in vivo studies [].

  • Affinity Chromatography

    The iodine atom can be used to attach the peptide to a chromatography resin containing a moiety that binds to iodine. This allows for the purification of the peptide by affinity chromatography [].

  • Biophysical Studies

    The iodine atom can be used as a probe for studying the structure and function of peptides using techniques like X-ray crystallography [].

Investigating Protein-Protein Interactions

Fmoc-4-I-Phe-OH can be used to create peptides that can be used to study protein-protein interactions. The iodine atom can serve as a reporter group, allowing researchers to monitor the interaction between the peptide and its target protein using various methods [].

Fmoc-4-iodo-L-phenylalanine is a derivative of the amino acid phenylalanine, characterized by the presence of an iodine atom at the para position of the phenyl ring. The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group. Its molecular formula is C₂₄H₂₀INO₄, and it has a molecular weight of approximately 513.33 g/mol. The compound typically melts between 213°C and 217°C and is known to be light-sensitive, necessitating careful storage conditions .

Typical of amino acids and their derivatives, particularly in peptide synthesis. The Fmoc group can be removed under basic conditions, allowing for the coupling of this amino acid to other amino acids in solid-phase peptide synthesis. The iodine atom can also participate in nucleophilic substitution reactions, making this compound valuable in medicinal chemistry for introducing iodine into peptide structures .

The synthesis of Fmoc-4-iodo-L-phenylalanine typically involves several steps:

  • Protection of the Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group.
  • Iodination: The para position of the phenyl ring is iodinated using iodine reagents such as iodine monochloride or N-iodosuccinimide.
  • Purification: The product is purified, often through recrystallization or chromatography techniques.

This multi-step process allows for the selective introduction of the iodine atom while maintaining the integrity of the amino acid structure .

4-Iodo-L-phenylalanineIodine at para position without Fmoc protectionExperimental drug developmentFmoc-L-phenylalanineNo iodine substitution; only Fmoc protectionGeneral peptide synthesis3-Iodo-L-phenylalanineIodine at meta positionSimilar medicinal applications2-Iodo-L-phenylalanineIodine at ortho positionPotentially different bioactivity

The uniqueness of Fmoc-4-iodo-L-phenylalanine lies in its combination of both protective and reactive functionalities, allowing for versatile applications in synthetic chemistry and biochemistry .

XLogP3

5.3

Wikipedia

Fmoc-L-4-Iodophenylalanine

Dates

Modify: 2023-08-15

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